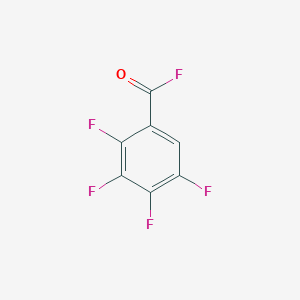

2,3,4,5-tetrafluorobenzoyl Fluoride

Cat. No. B012690

Key on ui cas rn:

101513-68-2

M. Wt: 196.07 g/mol

InChI Key: ZYEWNAMVVRPNJX-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06613948B1

Procedure details

DE-A 3 420 796 describes a process for the preparation of 2,3,4,5-tetrafluorobenzene derivatives, in which 2,3,4,5-tetrachlorobenzene derivatives are reacted with potassium fluoride in a solvent at elevated temperature. Using 2,3,4,5-tetrachlorobenzoyl fluoride as starting material and continuously distilling off the mixture of the fluorination products at from 800 to 500 mbar produces, after fractional distillation of the mixture of the fluorination products, the desired 2,3,4,5-tetrafluorobenzoyl fluoride in a yield of only 10% of theory, while significantly more undesired fluorination products are obtained, namely 2,3,4-trifluoro-5-chlorobenzoyl fluoride in a yield of 43% of theory and 2,4-difluoro-3,5-dichlorobenzoyl fluoride in a yield of 14% of theory (see Example 2 in DE-A). If 2,3,4,5-tetrachlorobenzonitrile is used as starting material and the fluorination mixture is subjected to fractional distillation, the ratios are obviously similar, although no information concerning the amounts of the tetrafluoro-, tetrafluorochloro- and difluorodichlorobenzonitriles obtained is given (see Example 5 in DE-A).

Name

2,3,4,5-tetrachlorobenzoyl fluoride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Yield

43%

Identifiers

|

REACTION_CXSMILES

|

[F:1][C:2]1[C:7]([F:8])=[C:6]([F:9])[C:5]([F:10])=[CH:4][CH:3]=1.ClC1C(Cl)=C(Cl)C(Cl)=CC=1.[F-].[K+].ClC1C(Cl)=C(Cl)C(Cl)=CC=1[C:26]([F:28])=[O:27]>>[F:1][C:2]1[C:7]([F:8])=[C:6]([F:9])[C:5]([F:10])=[CH:4][C:3]=1[C:26]([F:28])=[O:27] |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC1=CC=C(C(=C1F)F)F

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC=C(C(=C1Cl)Cl)Cl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[F-].[K+]

|

Step Three

|

Name

|

2,3,4,5-tetrachlorobenzoyl fluoride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=C(C(=O)F)C=C(C(=C1Cl)Cl)Cl

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

continuously distilling off

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the mixture of the fluorination products at from 800 to 500 mbar

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

produces

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

after fractional distillation of the mixture of the fluorination products

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC1=C(C(=O)F)C=C(C(=C1F)F)F

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 43% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |